5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the use of cyanuric chloride and dimethylformamide as cyclizing agents has been reported to yield high-purity products under mild conditions . Industrial production methods may involve optimization of these laboratory-scale reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and pyridine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development . In materials science, its unique structural properties make it suitable for use in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable interactions with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other heterocyclic compounds such as 4H-3,1-benzothiazin-4-ones and 2-substituted 4H-3,1-benzoxazin-4-ones . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H23N3O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
5-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H23N3O2/c1-19-11-13-21(14-12-19)29-24-17-22(15-16-25(24)32-35-29)30-33-27(23-9-5-6-10-28(23)34-30)18-26(31-33)20-7-3-2-4-8-20/h2-17,27,30H,18H2,1H3 |
InChI Key |
WVYOKXMNSBBWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4N5C(CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7O4 |
Origin of Product |
United States |
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